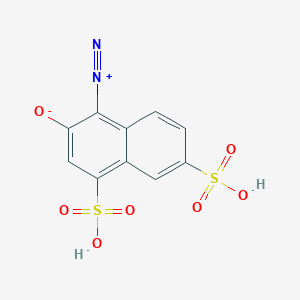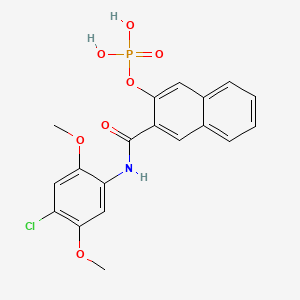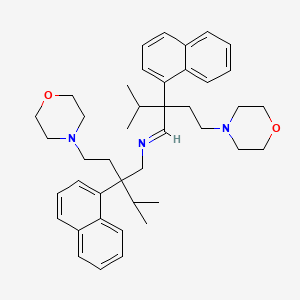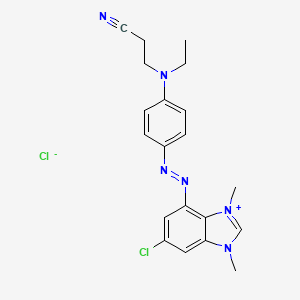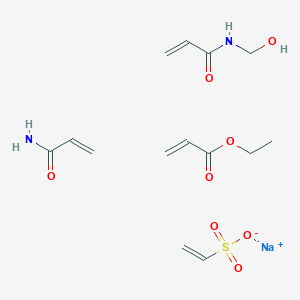
N-butyl-N-(tripropoxysilylmethyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-(tripropoxysilylmethyl)butan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group and a tripropoxysilylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-(tripropoxysilylmethyl)butan-1-amine typically involves the reaction of butylamine with a silylating agent such as tripropoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butylamine+Tripropoxysilane→this compound
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and yield. Industrial production methods often utilize continuous flow reactors and advanced separation techniques to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions: N-butyl-N-(tripropoxysilylmethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-butyl-N-(tripropoxysilylmethyl)butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-butyl-N-(tripropoxysilylmethyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions and participate in various biochemical reactions. Its effects are mediated through the modulation of enzyme activity, receptor binding, and other molecular interactions.
Comparison with Similar Compounds
N-butylamine: A simple amine with a butyl group attached to the nitrogen atom.
N-(tripropoxysilylmethyl)amine: An amine with a tripropoxysilylmethyl group attached to the nitrogen atom.
N-butyl-N-methylamine: An amine with both butyl and methyl groups attached to the nitrogen atom.
Comparison: N-butyl-N-(tripropoxysilylmethyl)butan-1-amine is unique due to the presence of both butyl and tripropoxysilylmethyl groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The tripropoxysilylmethyl group enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
35501-21-4 |
|---|---|
Molecular Formula |
C18H41NO3Si |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
N-butyl-N-(tripropoxysilylmethyl)butan-1-amine |
InChI |
InChI=1S/C18H41NO3Si/c1-6-11-13-19(14-12-7-2)18-23(20-15-8-3,21-16-9-4)22-17-10-5/h6-18H2,1-5H3 |
InChI Key |
UNNATBLJOIEIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C[Si](OCCC)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



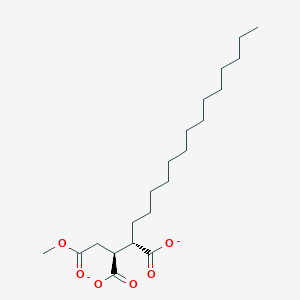
![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)

